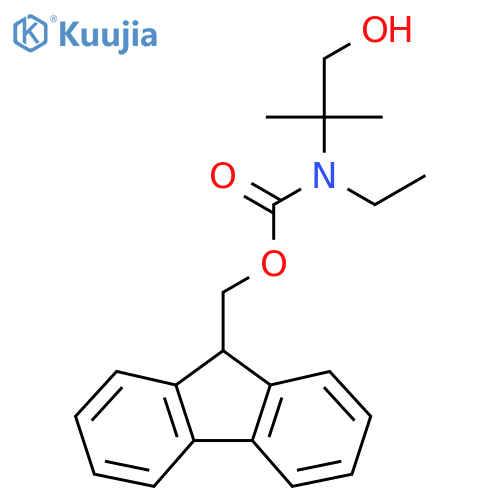

Cas no 2274558-43-7 ((9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate)

2274558-43-7 structure

商品名:(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2274558-43-7

- (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

- EN300-7196100

-

- インチ: 1S/C21H25NO3/c1-4-22(21(2,3)14-23)20(24)25-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19,23H,4,13-14H2,1-3H3

- InChIKey: CXYOVVCDUUIGIE-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC)C(C)(C)CO)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 339.18344366g/mol

- どういたいしつりょう: 339.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 49.8Ų

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7196100-0.5g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 0.5g |

$1165.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-1.0g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 1.0g |

$1214.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-2.5g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 2.5g |

$2379.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-5.0g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 5.0g |

$3520.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-0.1g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 0.1g |

$1068.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-0.25g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 0.25g |

$1117.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-10.0g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 10.0g |

$5221.0 | 2023-07-06 | ||

| Enamine | EN300-7196100-0.05g |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

2274558-43-7 | 0.05g |

$1020.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

2274558-43-7 ((9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量